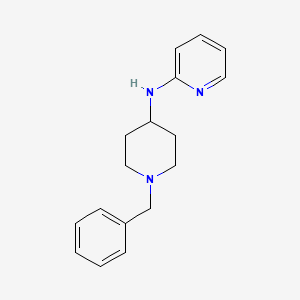
1-Benzyl-4-(pyridin-2-ylamino)piperidine
Vue d'ensemble
Description
1-Benzyl-4-(pyridin-2-ylamino)piperidine, also known as BPIP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a piperidine-based compound that has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(pyridin-2-ylamino)piperidine is not fully understood. However, it has been proposed that 1-Benzyl-4-(pyridin-2-ylamino)piperidine exerts its therapeutic effects by modulating various signaling pathways in cells. In cancer cells, 1-Benzyl-4-(pyridin-2-ylamino)piperidine induces apoptosis by activating the p53 pathway and inhibiting the Akt pathway. In Alzheimer's disease, 1-Benzyl-4-(pyridin-2-ylamino)piperidine reduces the accumulation of amyloid-beta plaques by inhibiting the gamma-secretase enzyme. In Parkinson's disease, 1-Benzyl-4-(pyridin-2-ylamino)piperidine protects dopaminergic neurons by inhibiting the oxidative stress and inflammation pathways.
Biochemical and Physiological Effects:
1-Benzyl-4-(pyridin-2-ylamino)piperidine has been shown to have various biochemical and physiological effects in cells. In cancer cells, 1-Benzyl-4-(pyridin-2-ylamino)piperidine induces apoptosis and cell cycle arrest. In Alzheimer's disease, 1-Benzyl-4-(pyridin-2-ylamino)piperidine reduces the accumulation of amyloid-beta plaques and improves cognitive function. In Parkinson's disease, 1-Benzyl-4-(pyridin-2-ylamino)piperidine protects dopaminergic neurons and improves motor function. 1-Benzyl-4-(pyridin-2-ylamino)piperidine has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-4-(pyridin-2-ylamino)piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied and has shown promising results in various therapeutic applications. However, 1-Benzyl-4-(pyridin-2-ylamino)piperidine also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 1-Benzyl-4-(pyridin-2-ylamino)piperidine. One direction is to explore its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more effective formulations of 1-Benzyl-4-(pyridin-2-ylamino)piperidine that can improve its solubility and half-life. Additionally, further studies are needed to fully understand the mechanism of action of 1-Benzyl-4-(pyridin-2-ylamino)piperidine and to identify potential side effects. Overall, 1-Benzyl-4-(pyridin-2-ylamino)piperidine shows great promise as a therapeutic agent, and further research is needed to fully explore its potential.
Applications De Recherche Scientifique
1-Benzyl-4-(pyridin-2-ylamino)piperidine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-Benzyl-4-(pyridin-2-ylamino)piperidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, 1-Benzyl-4-(pyridin-2-ylamino)piperidine has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease research, 1-Benzyl-4-(pyridin-2-ylamino)piperidine has been shown to protect dopaminergic neurons and improve motor function.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-6-15(7-3-1)14-20-12-9-16(10-13-20)19-17-8-4-5-11-18-17/h1-8,11,16H,9-10,12-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSFZCPGVFDBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(pyridin-2-ylamino)piperidine | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

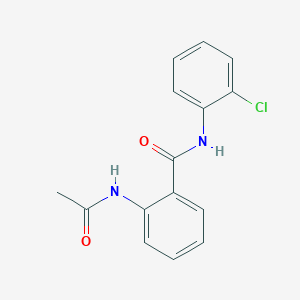
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B7464109.png)
![N-(cyclopropylcarbamoyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B7464123.png)
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7464128.png)
![4-bromo-N-[5-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B7464141.png)
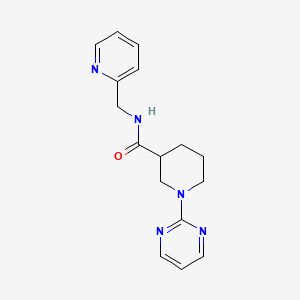
![ethyl 4-[3-(4-chlorobenzoyl)imino-1H-isoindol-2-yl]benzoate](/img/structure/B7464153.png)
![(3,4,5,6-tetrahydro-2H-azepin-7-ylamino) N-[butyl(methylsulfonyl)carbamoyl]carbamate](/img/structure/B7464157.png)
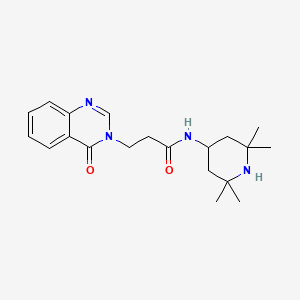
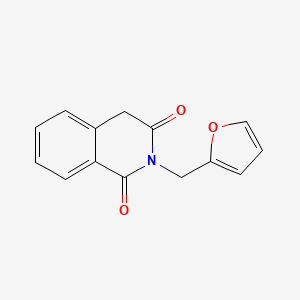
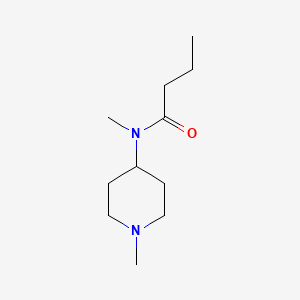
![2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7464213.png)
![7-Methyl-5-phenyl-1-piperidin-1-yl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-c][1,5,2]oxazaphosphinine 1-oxide](/img/structure/B7464216.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)-N-methylpropanamide](/img/structure/B7464217.png)